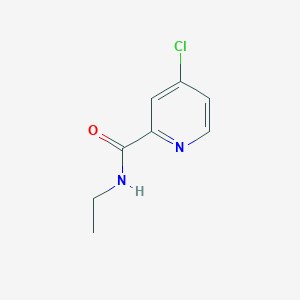

4-Chloro-N-ethylpicolinamide

描述

Historical Context and Evolution of Picolinamide (B142947) Research

The study of picolinamide and its derivatives has a rich history rooted in the coordination chemistry of its parent molecule, picolinic acid (pyridine-2-carboxylic acid). Initially, research focused on the ability of the picolinamide structure to act as a bidentate ligand, forming stable complexes with various metal ions. sigmaaldrich.com This property has been explored in the development of analytical reagents and catalysts.

Over the decades, the focus of picolinamide research has evolved significantly. Scientists discovered that the picolinamide scaffold is a key feature in several biologically active molecules. For instance, it was identified as a potential inhibitor of the nuclear enzyme poly (ADP-ribose) synthetase (PARP), which is involved in DNA repair and other cellular processes. sigmaaldrich.com More recently, picolinamide-based structures have been investigated for their potent antifungal and antibacterial properties. researcher.life This evolution has transitioned picolinamide from a simple chemical ligand to a privileged scaffold in the design of therapeutic agents and agrochemicals. ajrconline.org

Classification and Structural Features of Picolinamide Scaffolds

Picolinamide scaffolds are classified based on the substitution patterns on both the pyridine (B92270) ring and the amide nitrogen. The fundamental structure consists of a pyridine ring with a carboxamide group at the 2-position. This arrangement allows the pyridine nitrogen and the amide oxygen to act as a chelating system for metal ions.

The versatility of the picolinamide scaffold lies in its capacity for structural modification at several positions. evitachem.com Key structural features include:

The Pyridine Ring: Can be substituted at positions 3, 4, 5, and 6 to modulate electronic properties, solubility, and steric profile.

The Amide Nitrogen: Can be unsubstituted (primary amide) or substituted with alkyl, aryl, or other complex groups (secondary or tertiary amides), which significantly influences the molecule's biological interactions and pharmacokinetic properties.

These modifications give rise to a vast chemical space, allowing for the fine-tuning of a compound's activity towards specific biological targets. The ability to systematically alter these features makes the picolinamide scaffold a powerful tool in structure-activity relationship (SAR) studies.

Emergence of Halogenated Picolinamides in Drug Discovery

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into drug candidates is a widely used strategy in medicinal chemistry to enhance therapeutic properties. dntb.gov.ua Halogenation of the picolinamide scaffold has proven to be particularly fruitful, leading to compounds with improved potency, metabolic stability, and cell permeability.

Halogens can influence a molecule's properties in several ways:

Electronic Effects: As electronegative elements, they can alter the acidity or basicity of nearby functional groups.

Lipophilicity: They increase the molecule's fat-solubility, which can enhance its ability to cross cell membranes.

Halogen Bonding: A halogen atom can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom on a biological target). This can contribute to tighter binding affinity. chemicalbook.com

The strategic placement of halogens on the picolinamide ring has led to the discovery of potent agents in various fields. For example, halogenated picolinamides are the basis for a new class of fungicides and have been explored as negative allosteric modulators of metabotropic glutamate (B1630785) receptors. nih.govsynzeal.com

Research Context of 4-Chloro-N-ethylpicolinamide within the Picolinamide Class

This compound is a specific derivative within the broader class of halogenated picolinamides. Its structure features a chlorine atom at the 4-position of the pyridine ring and an ethyl group attached to the amide nitrogen. While extensive, peer-reviewed research focusing specifically on this exact molecule is limited in the public domain, its chemical structure places it firmly within an area of active investigation.

The research context for this compound can be inferred from studies on its close analogs, particularly 4-Chloro-N-methylpicolinamide . sigmaaldrich.com This closely related compound is commercially available and is used as a chemical intermediate, suggesting its utility in the synthesis of more complex molecules, such as the kinase inhibitor drug Sorafenib (B1663141). The presence of the 4-chloro substitution is a key feature in such intermediates.

Furthermore, the existence of related compounds like 4-(4-Aminophenoxy)-N-ethylpicolinamide, an impurity of Sorafenib, confirms that the N-ethylpicolinamide moiety is relevant in pharmaceutical development. Therefore, this compound is best understood as a member of a pharmacologically significant class of compounds, likely serving as a building block or a candidate for library screening in drug discovery programs. Research into its specific biological activities would likely explore its potential as an antifungal agent, a kinase inhibitor, or a modulator of other biological targets, consistent with the broader picolinamide class.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-ethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-2-10-8(12)7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQBJOVQVQXLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628625 | |

| Record name | 4-Chloro-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604813-07-2 | |

| Record name | 4-Chloro-N-ethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N Ethylpicolinamide and Analogues

General Synthetic Strategies for Picolinamide (B142947) Derivatives

Picolinamide and its derivatives are a significant class of compounds, often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov The picolinamide scaffold, characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position, can be assembled through various synthetic routes. nih.gov

Routes Involving Pyridine-2-carboxylic Acid Precursors

A predominant and versatile approach to picolinamide synthesis commences with pyridine-2-carboxylic acid, also known as picolinic acid. nih.govresearchgate.netwikipedia.org This readily available starting material serves as a foundational building block for a multitude of derivatives. wikipedia.org The general strategy involves the activation of the carboxylic acid group to facilitate its reaction with an amine. hepatochem.comsynplechem.com

One common method for producing picolinic acid on a commercial scale is through the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting nitrile. wikipedia.org Laboratory-scale synthesis often involves the oxidation of 2-methylpyridine (B31789) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.org

Amide Coupling Reaction Techniques

The formation of the amide bond is a critical step in the synthesis of picolinamides and is typically achieved through the condensation of a carboxylic acid and an amine. hepatochem.comsynplechem.com To facilitate this reaction, the carboxylic acid must first be activated to form a more reactive intermediate. hepatochem.com A variety of coupling reagents have been developed for this purpose, each with its own advantages and applications. synplechem.comrsc.org

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives to enhance reaction efficiency and prevent side reactions like racemization. hepatochem.com Other methods involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. nih.govhepatochem.com For instance, treatment of picolinic acid with thionyl chloride or a chloroformate can generate the corresponding acid chloride or mixed anhydride, which then readily reacts with an amine to form the desired picolinamide. nih.gov

The choice of coupling reagent and reaction conditions is crucial and often depends on the specific substrates and the desired complexity of the final product. hepatochem.com

Regioselective Chlorination at the Pyridine 4-Position

Introducing a chlorine atom specifically at the 4-position of the pyridine ring is a key step in the synthesis of 4-chloro-N-ethylpicolinamide. The inherent reactivity of the pyridine ring can make regioselective functionalization challenging. acs.org However, several strategies have been developed to achieve this transformation with high selectivity.

One approach involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen alters the electronic properties of the ring, activating the 2- and 4-positions towards nucleophilic and electrophilic substitution. researchgate.net This allows for the introduction of a chlorine atom at the desired position, followed by deoxygenation to yield the 4-chloropyridine (B1293800) derivative. researchgate.net

Another strategy for regioselective halogenation involves the use of designed phosphine (B1218219) reagents. chemrxiv.org These reagents can be selectively installed at the 4-position of pyridines as phosphonium (B103445) salts, which can then be displaced by a halide nucleophile, such as from lithium chloride, to form the 4-chlorinated product. chemrxiv.org Directed ortho-lithiation is another powerful technique. For example, the lithiation of 2-chloronicotinic acid using a strong base like lithium tetramethylpiperidine (B8510282) (LiTMP) has been shown to proceed with excellent selectivity for the 4-position, allowing for subsequent functionalization. mdpi.com

A study reported that the reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ can also lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct, which can be separated by column chromatography. nih.gov This suggests that under certain conditions, chlorination can occur concurrently with amide bond formation.

Introduction of the N-Ethyl Moiety through Amidation

The final key structural feature of this compound is the N-ethyl group attached to the amide nitrogen. This is typically introduced through an amidation reaction between an activated 4-chloropicolinic acid derivative and ethylamine (B1201723).

The general principle of amide bond formation, as described in section 2.1.2, applies here. The 4-chloropicolinic acid is first activated, for example, by converting it to its acid chloride or by using a suitable coupling reagent. This activated intermediate is then reacted with ethylamine in a suitable solvent to yield this compound.

For instance, a synthetic route for the analogous N-methylpicolinamide involves dissolving the methyl ester of 4-chloropicolinic acid in a solvent like tetrahydrofuran (B95107) (THF) and then treating it with a solution of methylamine (B109427). chemicalbook.com A similar approach using ethylamine would be expected to yield the N-ethyl derivative.

Synthesis of Structural Analogues and Libraries of this compound

The development of synthetic methodologies often extends beyond a single target molecule to the creation of libraries of structurally related compounds. This allows for the exploration of structure-activity relationships in fields like medicinal chemistry and materials science.

Diversification Strategies at the N-Substituent

One of the most straightforward strategies for creating a library of analogues of this compound is to vary the N-substituent. This can be achieved by reacting the activated 4-chloropicolinic acid intermediate with a diverse range of primary and secondary amines. This approach allows for the introduction of a wide variety of functional groups and structural motifs at this position.

The use of high-throughput screening libraries has led to the discovery of picolinamide derivatives with various biological activities. nih.gov By systematically altering the N-substituent, researchers can fine-tune the properties of the molecule. For example, a series of 6-substituted picolinamide derivatives with different N-cyclohexyl moieties were synthesized to explore their inhibitory activities against a specific enzyme. nih.gov Similarly, libraries of N-methylpicolinamide-4-thiol derivatives have been created to identify compounds with potent antiproliferative properties. mdpi.com

The picolinamide scaffold itself can act as a directing group in C-H functionalization reactions, enabling further diversification at other positions on the molecule. nih.govresearchgate.netrsc.org This powerful technique allows for the late-stage modification of the core structure, providing access to a wider range of analogues. researchgate.net

Below is an interactive data table summarizing various N-substituted picolinamide derivatives and their synthetic context.

| Compound Name | N-Substituent | Synthetic Context / Starting Material | Reference |

| This compound | Ethyl | 4-Chloropicolinic acid and ethylamine | |

| 4-Chloro-N-methylpicolinamide | Methyl | Methyl 4-chloropicolinate and methylamine | chemicalbook.com |

| N-Cyclohexyl-6-(piperidin-1-yl)picolinamide | Cyclohexyl | High-throughput screening hit | nih.gov |

| N-Methylpicolinamide-4-thiol derivatives | Methyl | N-methylpicolinamide-4-thiol | mdpi.com |

| N-(3-chlorophenyl)-N-ethylpicolinamide | 3-Chlorophenyl and Ethyl | N-(3-chlorophenyl)picolinamide and ethyl iodide | amazonaws.com |

Modifications to the Picolinamide Ring System

Modifications to the picolinamide ring are crucial for developing analogues and exploring structure-activity relationships. These modifications typically involve the introduction, removal, or substitution of functional groups on the pyridine ring.

Researchers have developed various methods to synthesize picolinamide derivatives with diverse substituents on the pyridine ring. sioc-journal.cn One common precursor for these syntheses is 2-picolinic acid, which can be modified and then coupled with an amine. mdpi.com For instance, a general strategy for creating N-alkyl-6-(1-(arylimino)ethyl)picolinamide derivatives has been reported. acs.org

A versatile approach for synthesizing substituted picolinamides is through cross-coupling reactions. Palladium-N-heterocyclic carbene (Pd-NHC) catalyzed cross-coupling reactions have been successfully used to synthesize a series of fluorophenylpyrazole-picolinamide derivatives in high yields. tandfonline.comtandfonline.com This method is noted for its operational simplicity and compatibility with a wide range of substrates, allowing for the introduction of complex moieties onto the picolinamide structure. tandfonline.comtandfonline.com Another strategy involves a metal-free catalytic method where simple pyridines react with isocyanides in the presence of a proton acid and an oxidant to form 2-picolinamides. sioc-journal.cn This C-H bond aminocarbonylation is highly regioselective for the C2 position of the pyridine ring and tolerates various substituents, including halogens and methoxy (B1213986) groups. sioc-journal.cn

Modifications can also be achieved by starting with a pre-substituted pyridine ring. For example, the synthesis of N-Benzyl-6-chloropicolinamide starts from 6-chloropicolinic acid. rsc.org Similarly, the synthesis of 4-Chloro-N-methylpicolinamide can be achieved by reacting Methyl 4-chloropicolinate with methylamine in the presence of magnesium chloride. chemicalbook.com This suggests a direct pathway to this compound by substituting ethylamine in a similar reaction.

The table below summarizes various modifications made to the picolinamide ring system and the synthetic methods employed.

| Picolinamide Analogue | Modification on Pyridine Ring | Synthetic Method | Reference |

| Fluorophenylpyrazole-picolinamides | Addition of a fluorophenylpyrazole group | Palladium-N-heterocyclic carbene (Pd-NHC) cross-coupling | tandfonline.com |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Substitution at the 4-position with a 4-formamidophenylamino group | Nucleophilic aromatic substitution | mdpi.com |

| Substituted 2-picolinamides | Aminocarbonylation at the C2-position | Metal-free C-H bond aminocarbonylation | sioc-journal.cn |

| N-Benzyl-6-chloropicolinamide | Chlorine at the 6-position | Amide coupling from 6-chloropicolinic acid | rsc.org |

| 4-(4-Aminophenoxy)-N-ethylpicolinamide | 4-Aminophenoxy group at the 4-position | Not specified | synzeal.com |

Analytical Confirmation of Synthesized Compounds for Research Purity

The confirmation of a synthesized compound's identity and purity is a critical step in chemical research. For picolinamide derivatives, a combination of analytical techniques is employed to ensure the structural integrity and purity of the final product. emerypharma.com These methods are essential for validating that the target molecule has been synthesized correctly and is free from significant impurities. moravek.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. scielo.br It separates the target compound from unreacted starting materials, byproducts, and other impurities. scielo.br Purity is often determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. amazonaws.com For enhanced specificity, a photodiode array (PDA) detector can be used for peak purity analysis, which checks for the co-elution of impurities by comparing spectra across a single peak. scielo.br However, it is important to note that this method may not detect impurities with very similar UV-Vis spectra to the main analyte. scielo.br

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. amazonaws.com Techniques like Electrospray Ionization (ESI) are common, providing the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. rsc.orgnih.gov This data serves as a primary confirmation of the compound's identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula of the compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of a synthesized compound. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgnih.gov The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allow for the unambiguous assignment of the compound's structure. nih.govnih.gov

The table below presents example analytical data for representative picolinamide derivatives, illustrating the type of information obtained from these techniques.

| Compound Name | Analytical Technique | Observed Data | Reference |

| N-Phenylpicolinamide | ¹H NMR (CDCl₃, 300 MHz) | δ 10.03 (s, 1H), 8.65 - 8.60 (m, 1H), 8.31 (d, J = 7.8 Hz, 1H), 7.92 (td, J = 7.7, 1.7 Hz, 1H), 7.79 (d, J = 8.4 Hz, 2H), 7.49 (ddd, J = 7.6, 4.8, 1.1 Hz, 1H), 7.39 (t, J = 7.9 Hz, 2H), 7.15 (t, J = 7.4 Hz, 1H) | rsc.org |

| N-Phenylpicolinamide | Mass Spec (EI+) | calcd. for C₁₂H₁₀N₂O (M)⁺: 198.0793; Found: 198.0794 | rsc.org |

| N-(4-methoxyphenyl)picolinamide | ¹³C NMR (CDCl₃, 151 MHz) | δ 161.86, 156.52, 150.11, 148.07, 137.77, 131.16, 126.43, 122.44, 121.37, 114.38, 55.62 | nih.gov |

| N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)picolinamide | ¹³C NMR (CDCl₃, 150 MHz) | δ 165.40, 154.49, 150.13, 148.14, 143.59, 140.55, 137.44, 135.08, 126.82, 126.28, 125.02, 122.49, 119.24, 117.07, 94.17, 41.66, 40.86, 22.30, 18.53 | nih.gov |

| N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)picolinamide | Mass Spec (ESI-MS) | m/z [M+H]⁺: 346.16 | nih.gov |

| N-(3-chlorophenyl)-N-ethylpicolinamide | Mass Spec (ESI+) | m/z = 261.0 [M + H]⁺ | amazonaws.com |

| N-(3-chlorophenyl)-N-ethylpicolinamide | HPLC | RT = 1.32 min | amazonaws.com |

Method validation is a formal process that demonstrates an analytical method is suitable for its intended purpose. emerypharma.com It involves evaluating parameters such as accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). emerypharma.com This ensures that the analytical results are reliable and reproducible. emerypharma.com

Pharmacological and Biological Activity Profiling of 4 Chloro N Ethylpicolinamide and Its Derivatives

In Vitro Biological Assays for Target Identification

In vitro assays are fundamental in the early stages of drug discovery to identify the molecular targets of a compound and to understand its mechanism of action. These assays can include receptor binding studies and enzyme inhibition profiling.

Receptor Binding Affinity Studies (e.g., CCR5 Antagonism)

The C-C chemokine receptor 5 (CCR5) is a validated target for anti-HIV therapies, and its antagonists can prevent viral entry into host cells. asianpubs.org Small molecule antagonists of CCR5 typically bind to a hydrophobic pocket within the transmembrane helices of the receptor. asianpubs.org While extensive research has been conducted on various chemical scaffolds as CCR5 antagonists, there is no specific information available in the reviewed literature detailing receptor binding affinity studies for 4-Chloro-N-ethylpicolinamide or its close derivatives with respect to CCR5 antagonism.

Cellular Functional Assays

Cellular assays provide insights into the biological effects of a compound on whole cells, including its impact on cell health, proliferation, and signaling pathways.

Ligand-Receptor Interaction Studies

Direct studies on the interaction of this compound with specific cellular receptors are not detailed in the available literature. Research on related compounds often focuses on downstream functional outcomes rather than specific ligand-receptor binding kinetics.

Cell Proliferation and Viability Assessments

While no specific cell proliferation data for this compound was found, several studies have investigated the anti-proliferative activities of more complex picolinamide (B142947) derivatives. These studies indicate that the picolinamide scaffold is a component of molecules with potent effects on cancer cell lines.

For instance, a series of novel picolinamide-based derivatives were evaluated for their in vitro antiproliferative activity against human lung carcinoma (A549) and human liver cancer (HepG2) cell lines using a CCK assay. nih.gov Several of these compounds demonstrated significant inhibitory activities. nih.gov

| Compound | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib (B1663141) (Control) | 19.3 | 29.0 |

| Axitinib (Control) | 22.4 | 38.7 |

| Data from a study on novel picolinamide-based derivatives as potential VEGFR-2 inhibitors. nih.gov |

In another study, diaryl urea (B33335) derivatives incorporating a picolinamide moiety were synthesized and tested for their anticancer activity against the MCF-7 breast cancer cell line using an MTT assay. asianpubs.org Compounds C1, C3, C6, and C9 were noted for having better anticancer activity. asianpubs.org

Additionally, research on N-Chloropicolinamide (NCP), a closely related compound, focused on its anti-inflammatory and antioxidant properties rather than its anti-proliferative effects. sciensage.info The study utilized an inhibition of albumin denaturation method to assess anti-inflammatory activity and a DPPH free radical scavenging assay for antioxidant potential. sciensage.info

Modulation of Cellular Signaling Pathways

There is no direct evidence in the reviewed literature concerning the modulation of cellular signaling pathways by this compound. However, the activity of complex derivatives suggests that the picolinamide scaffold can be part of molecules that influence key signaling cascades.

A patent for oximide derivatives identified 4-(4-(4-chloro-benzamido)phenoxy)-N-ethylpicolinamide as an inhibitor of Raf kinases. google.com Raf kinases are central to the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. google.com

Furthermore, a series of picolinamide-based derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov The inhibition of the VEGFR-2 signaling pathway is a critical target in cancer therapy. nih.gov

In Vivo Efficacy Studies in Preclinical Models

The in vivo efficacy of picolinamide derivatives, a chemical class that includes this compound, has been evaluated in a variety of preclinical models to assess their therapeutic potential across different diseases. These studies are crucial for understanding how these compounds perform in a living organism, providing insights into their pharmacodynamics and potential for clinical translation.

Animal Models for Disease Conditions

The selection of an appropriate animal model is fundamental to preclinical research, as it should mimic the human disease condition as closely as possible. unisi.it For picolinamide derivatives, researchers have utilized several well-established models to investigate their efficacy, particularly in oncology and neurology.

Oncology Models:

Xenograft Mouse Models: A common approach involves the use of immunodeficient mice which are implanted with human cancer cells. This allows for the study of a compound's effect on human tumors in a living system. For instance, in the evaluation of novel N-methylpicolinamide derivatives with potential antitumor activity, female Balb/c nude mice are often used. mdpi.com These mice are subcutaneously inoculated with human cancer cell lines, such as colon carcinoma cells, to induce tumor formation. mdpi.com Similarly, to test picolinamide-based probes for cancer imaging, C57BL/6 mice bearing B16F10 murine melanoma tumors have been employed. nih.gov The Patient-Derived Xenograft (PDX) model, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, represents a more advanced model that better preserves the characteristics of the original tumor. dovepress.com

Neurological Disorder Models:

Rodent Models of Parkinson's Disease: To assess the potential of picolinamide derivatives as treatments for neurodegenerative disorders like Parkinson's disease, specific rodent models are used. The haloperidol-induced catalepsy model in rodents is a well-established method for evaluating antiparkinsonian effects. acs.org This model is valuable for screening compounds that may alleviate motor impairments. Studies on N-phenylpicolinamide derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) have utilized such models to demonstrate in vivo efficacy. acs.orgnih.gov

Infectious Disease Models:

Mouse Models of Trypanosomiasis: For evaluating the antiprotozoal activity of picolinamide-related structures like N-phenylbenzamide derivatives, mouse models of African trypanosomiasis are used. acs.org These models are essential for determining if a compound can effectively clear the parasitic infection and improve survival rates in an infected host. acs.org

Behavioral and Central Nervous System Activity Models:

Locomotor Activity and Motor Coordination Tests: To investigate the central activity of new chemical agents, basic behavioral tests are conducted. Picolinamide derivatives with high affinity for serotonin (B10506) receptors have been studied in vivo using tests for locomotor activity and motor coordination to assess their functional effects on the central nervous system. unisi.it

The choice of animal model is critical and depends on the therapeutic area of interest. These models provide the necessary biological context to evaluate the in vivo performance of compounds like this compound and its derivatives. nih.gov

Pharmacodynamic Endpoints

Pharmacodynamic (PD) endpoints are measurable indicators of a drug's effect on the body. cancer.gov In preclinical in vivo studies of picolinamide derivatives, a range of PD endpoints are assessed to quantify the compound's biological activity and mechanism of action. nih.gov

Oncology Endpoints:

Tumor Growth Inhibition: A primary endpoint in oncology models is the assessment of a compound's ability to inhibit tumor growth. This is often measured by changes in tumor volume and weight over the course of the treatment. For example, a study on a novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (compound 5q) in colon carcinoma-burdened mice demonstrated a significant reduction in tumor progression. mdpi.com

Survival Analysis: Prolongation of survival is a key indicator of a drug's efficacy. In the aforementioned study, the treatment with the picolinamide derivative led to an effective extension of the longevity of the tumor-bearing mice. mdpi.com

Biomarker Analysis: To understand the mechanism of action, tissue samples from the animal models are often analyzed for specific biomarkers. For instance, studies have looked at the suppression of angiogenesis (the formation of new blood vessels that feed a tumor) and the induction of apoptosis (programmed cell death) and necrosis within the tumor tissue following treatment with picolinamide derivatives. mdpi.com

PET Imaging Endpoints:

Tumor Uptake and Biodistribution: For picolinamide derivatives developed as Positron Emission Tomography (PET) probes, key PD endpoints include the extent of radiotracer accumulation in the tumor. This is often expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.gov

Tumor-to-Background Ratios: The contrast between the tumor and surrounding healthy tissue is a critical measure for an imaging agent. High tumor-to-muscle or tumor-to-blood ratios indicate a probe's specificity and potential for clear diagnostic imaging. Studies on 18F-labeled picolinamide probes showed increasing tumor-to-muscle ratios over time, indicating good tumor retention and clearance from non-target tissues. nih.gov

Neurology and CNS Endpoints:

Receptor Occupancy and Modulation: In studies of picolinamide derivatives targeting CNS receptors like mGlu4, a key PD endpoint is demonstrating that the compound reaches the brain and interacts with its target. This can be assessed through ex vivo analysis of brain tissue or through PET imaging studies to measure receptor occupancy. nih.govresearchgate.net

Behavioral Outcomes: In models like the haloperidol-induced catalepsy test, the PD endpoint is a behavioral one—the reduction of catalepsy time, which indicates an antiparkinsonian effect. acs.org

The table below summarizes representative pharmacodynamic endpoints from in vivo studies of picolinamide derivatives.

| Derivative Class | Animal Model | Pharmacodynamic Endpoint | Observed Effect | Reference |

| 4-(4-formamidophenylamino)-N-methylpicolinamide | Colon carcinoma-burdened mice | Tumor growth | Inhibition of tumor progression | mdpi.com |

| Survival | Prolonged longevity of mice | mdpi.com | ||

| Biomarkers | Suppression of angiogenesis, induction of apoptosis | mdpi.com | ||

| 18F-labeled picolinamides | B16F10 melanoma-bearing mice | Tumor-to-muscle ratio | Increased ratio over time (e.g., 36.79 ± 5.21 at 2h for 18F-2) | nih.gov |

| Tumor uptake (%ID/g) | High uptake in tumor tissue | nih.gov | ||

| N-phenylpicolinamide (mGlu4 PAM) | Rodent model of Parkinson's Disease | Catalepsy | Reversal of haloperidol-induced catalepsy | acs.org |

| Brain Penetration | High brain-to-plasma partition coefficients | nih.gov | ||

| N-phenylbenzamide | Mouse model of Trypanosomiasis | Parasitemia | Reduction in parasite load | acs.org |

| Survival | Increased survival of infected mice | acs.org |

These in vivo studies and the measurement of specific pharmacodynamic endpoints are indispensable for characterizing the biological activity profile of this compound and its derivatives, paving the way for potential clinical applications.

Mechanism of Action Elucidation for 4 Chloro N Ethylpicolinamide Based Compounds

Molecular Target Characterization

The biological activity of any therapeutic agent is predicated on its interaction with specific molecular targets. For picolinamide (B142947) derivatives, the targets are diverse and include G-protein coupled receptors (GPCRs) and various protein kinases. researchgate.netunisi.it Research into compounds structurally related to 4-Chloro-N-ethylpicolinamide points towards a significant role as inhibitors of receptor tyrosine kinases, particularly the Colony-Stimulating Factor-1 Receptor (CSF-1R). alzdiscovery.orgnih.govrsc.orgnih.gov CSF-1R is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages. alzdiscovery.orgnih.gov Other picolinamide-based compounds have been investigated as allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs) and serotonin (B10506) receptors, or as inhibitors of Provirus Integration of Maloney (PIM) kinases, which are involved in cytokine-mediated T-cell differentiation. unisi.itgoogle.comacs.orggoogle.com

Structural Basis of Ligand-Target Interactions

The precise binding mode of a ligand to its target protein dictates its functional effect. For picolinamide-based kinase inhibitors like those targeting CSF-1R, the interaction often occurs within a "switch pocket" of the kinase domain. rsc.org This interaction stabilizes the kinase in an auto-inhibited, inactive conformation. alzdiscovery.orgexplorationpub.com Key interactions for this class of inhibitors often involve the Asp-Phe-Gly (DFG) motif in the activation loop of the kinase. explorationpub.com By binding in this manner, the inhibitor prevents the conformational changes necessary for kinase activation and subsequent signal transduction.

While specific crystallographic data for this compound bound to its target are not widely available, analysis of related compounds provides insight. For example, the picolinamide-based CSF-1R inhibitor BLZ945 achieves high selectivity by binding to this allosteric switch pocket, with interactions that distinguish it from closely related kinases like KIT and PDGFRβ. rsc.org For picolinamide derivatives that target GPCRs, binding typically occurs within the less conserved seven-transmembrane (7TMD) domain, rather than the highly conserved orthosteric site where endogenous ligands bind. researchgate.net

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial to understanding the mechanism of action. Orthosteric ligands bind to the primary, active site of a receptor or enzyme (e.g., the glutamate binding site on mGluRs or the ATP-binding pocket of a kinase). In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. acs.org

Many picolinamide-based compounds function as allosteric modulators. researchgate.netkisti.re.kr In the context of CSF-1R, inhibitors like BLZ945 act as conformational selective inhibitors, binding to an allosteric site that maintains the receptor's autoinhibited state, which is distinct from traditional tyrosine kinase inhibitors that compete with ATP at the orthosteric site. alzdiscovery.orgexplorationpub.com This allosteric mechanism can offer greater selectivity, as allosteric sites are generally less conserved across kinase families than the highly conserved ATP-binding pocket. rsc.org Similarly, picolinamide derivatives acting on mGluRs are often Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs), enhancing or reducing the receptor's response to glutamate, respectively, by binding to the 7TMD. acs.orgresearchgate.net

Downstream Cellular and Physiological Effects

The binding of a ligand to its molecular target initiates a cascade of downstream events that manifest as a physiological response. The inhibition of targets like CSF-1R or PIM kinases by this compound-based compounds leads to significant modulation of cellular pathways, particularly those governing the immune system.

Transcriptional and Proteomic Changes

While direct transcriptional and proteomic studies for this compound are not presently in the public domain, the known functions of its likely targets allow for informed hypotheses. Transcriptional profiling is a powerful method to identify genes that are differentially expressed following drug treatment, offering clues to the compound's downstream effectors. nih.govresearchgate.net Similarly, proteomic analysis identifies changes in protein expression and post-translational modifications, providing a functional snapshot of the cellular response. plos.orgnih.gov

Inhibition of the CSF-1R pathway would be expected to cause significant transcriptional and proteomic shifts in macrophages. Key expected changes would include the downregulation of genes associated with cell survival and proliferation (e.g., cyclins) and those defining the pro-tumor M2 macrophage phenotype. Conversely, an upregulation of genes associated with a pro-inflammatory, anti-tumor M1 phenotype might occur. Proteomic analysis could confirm these changes and identify alterations in secreted proteins (the secretome) that influence the broader tumor microenvironment.

Table 1: Hypothetical Transcriptional Changes in Macrophages Treated with a CSF-1R Inhibitor (This table is illustrative and based on the known biology of CSF-1R inhibition, not on specific experimental data for this compound)

| Gene | Function | Expected Change | Associated Phenotype |

|---|---|---|---|

| CSF1R | Receptor for M-CSF, promotes survival | Downregulated | Inhibition of M2 pathway |

| ARG1 | Arginase 1, M2 marker | Downregulated | Shift from M2 |

| IL10 | Immunosuppressive cytokine, M2 marker | Downregulated | Reduced immunosuppression |

| NOS2 | Inducible nitric oxide synthase, M1 marker | Upregulated | Shift towards M1 |

| TNF | Tumor Necrosis Factor, pro-inflammatory cytokine, M1 marker | Upregulated | Enhanced inflammation |

| CD86 | Co-stimulatory molecule, M1 marker | Upregulated | Enhanced antigen presentation |

Immune Response Modulation

A primary consequence of CSF-1R inhibition is the profound modulation of the immune response. nih.gov The CSF-1/CSF-1R signaling axis is essential for the maintenance of tumor-associated macrophages (TAMs), which are often of the M2 phenotype that promotes tumor growth and suppresses anti-tumor immunity. nih.govnih.gov

By inhibiting CSF-1R, compounds based on the this compound scaffold can deplete or "repolarize" these TAMs, shifting them from an immunosuppressive M2 state to a pro-inflammatory M1 state. nih.gov This remodeled microenvironment is less hospitable to tumor growth. Furthermore, the reduction of M2 TAMs can alleviate the suppression of other immune cells. nih.gov Studies with the picolinamide CSF-1R inhibitor BLZ945 have shown that this TAM modulation leads to a significant increase in the infiltration of CD8+ cytotoxic T-cells into the tumor, enhancing the body's ability to mount an effective anti-tumor response. nih.gov Similarly, picolinamide-based PIM kinase inhibitors are known to be involved in the differentiation of T-helper cells, which coordinate the broader immune response. google.comgoogle.com

Table 2: Effects of CSF-1R Inhibition on Immune Cell Populations (Based on published findings for CSF-1R inhibitors like BLZ945)

| Immune Cell Type | Function in Tumor Microenvironment | Effect of CSF-1R Inhibition | Reference |

|---|---|---|---|

| Tumor-Associated Macrophages (TAMs - M2) | Promote tumor growth, angiogenesis, and immunosuppression | Depletion / Repolarization to M1 | nih.govnih.gov |

| CD8+ Cytotoxic T-Cells | Recognize and kill cancer cells | Increased infiltration and activity | nih.gov |

| Regulatory T-Cells (Tregs) | Suppress anti-tumor immunity | Potentially decreased activity (indirectly) | nih.gov |

| Natural Killer (NK) Cells | Innate anti-tumor cytotoxicity | Potentially enhanced activity | nih.gov |

Anti-inflammatory Pathways

The modulation of the immune response is intrinsically linked to the regulation of inflammatory pathways. Chronic inflammation is a hallmark of cancer, and TAMs are key mediators of this process. nih.gov By targeting TAMs, CSF-1R inhibitors can exert potent anti-inflammatory effects. The repolarization of macrophages from the M2 ("fix") to the M1 ("fight") phenotype fundamentally alters the cytokine milieu of the microenvironment. nih.gov

Specifically, inhibition is expected to reduce the levels of anti-inflammatory and pro-tumorigenic cytokines secreted by M2 macrophages, such as IL-10 and TGF-β. nih.gov Research on related nicotinamide (B372718) derivatives has demonstrated the ability to reduce levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The molecular signaling cascades that drive inflammation, such as the Toll-like receptor 4 (TLR4) and NF-κB pathways, are heavily influenced by macrophage activity. nih.gov TLR4 activation on macrophages is a key initiating step in many inflammatory responses. nih.gov By controlling the number and phenotype of these critical cells, this compound-based compounds can interrupt these pro-inflammatory signaling loops, representing a primary mechanism of their therapeutic potential.

Anti-proliferative and Apoptotic Mechanisms

Research into this compound and its derivatives has revealed significant anti-proliferative and pro-apoptotic activities mediated through various cellular pathways. These compounds have demonstrated the ability to inhibit the growth of cancer cells and induce programmed cell death, making them subjects of interest in oncology research.

A key derivative, Regorafenib, chemically known as 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)-3-fluorophenoxy)-N-ethylpicolinamide, functions as an orally available multikinase inhibitor. acs.org It obstructs multiple tumor pathways by targeting vascular endothelial growth factor receptors (VEGF 1–3), fibroblast growth factor receptors (FGF), and platelet-derived growth factor receptors (PDGF). acs.org The anticancer effects of Regorafenib in colorectal cancer cells are critically dependent on the p53 upregulated modulator of apoptosis (PUMA). acs.org Studies have shown that PUMA is essential for Regorafenib-induced apoptosis, and a deficiency in PUMA negates the compound's in vivo antitumor and antiangiogenic effects. acs.org

In a similar vein, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has been shown to inhibit the proliferation of human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma), at low micromolar concentrations. mdpi.com The most potent of these analogs, compound 5q , exhibited broad-spectrum antiproliferative activity. mdpi.com In vivo studies further demonstrated that this compound could effectively slow the progression of colon carcinoma in mouse models. mdpi.com The mechanism for this effect was identified as a combination of apoptosis induction, necrosis, and the suppression of angiogenesis. mdpi.com

The broader family of chloro-substituted heterocyclic compounds also shows similar mechanisms. For instance, 4-Chloro fascaplysin, an analog of a marine sponge alkaloid, induces both autophagy and apoptosis in the MDA-MB-231 breast cancer cell line (IC₅₀ = 0.3 μM). frontiersin.org Its mechanism involves the disruption of the PI3K/Akt/mTOR signaling cascade and the inhibition of VEGF-dependent angiogenesis by affecting key proangiogenic factors. frontiersin.org

| Compound | Target Cell Line | Activity |

|---|---|---|

| 5a-v (series) | HepG2, HCT116 | Inhibited proliferation at low micromolar concentrations in a dose-dependent manner. |

| 5q | Various | Possessed broad-spectrum antiproliferative activity. |

These findings collectively indicate that this compound-based compounds exert their anticancer effects by inhibiting critical kinase signaling pathways, suppressing blood vessel formation, and triggering programmed cell death. acs.orgmdpi.comfrontiersin.org

Investigation of Off-Target Activities and Selectivity

While the primary targets of many this compound derivatives are kinases involved in tumor progression, investigations have revealed notable off-target activities, particularly involving serotonin (5-HT) receptors. acs.orgunisi.itresearchgate.net This highlights the importance of evaluating the selectivity profile of these compounds.

Several studies have synthesized and tested picolinamide derivatives for their binding affinity to various neurotransmitter receptors. unisi.itresearchgate.net A series of N-(2-(4-arylpiperazin-1-yl)ethyl)picolinamides demonstrated significant, high-affinity binding to 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂₋ receptors, with some derivatives showing affinities in the nanomolar and even subnanomolar range. unisi.itresearchgate.net

For example, the derivative N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) was identified as a highly potent and selective ligand for the 5-HT₁ₐ receptor, with a Kᵢ value of 0.046 nM. researchgate.net In contrast, the compound N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) showed outstanding affinity and selectivity for the 5-HT₂ₐ receptor (Kᵢ = 0.0224 nM). unisi.itresearchgate.net Another derivative, N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) , displayed high affinity for the 5-HT₂₋ receptor (Kᵢ = 0.8 nM). unisi.itresearchgate.net These interactions with serotonin receptors are considered off-target effects relative to the anticancer mechanisms and suggest a potential for neurological activity.

The picolinamide scaffold has also been utilized in the design of compounds for entirely different targets, further demonstrating its molecular versatility. For instance, derivatives incorporating a 2,4-thiazolidinedione (B21345) moiety have been designed as selective activators of peroxisome-proliferator-activated receptor γ (PPARγ) for potential use as insulin (B600854) enhancers. researchgate.net

This capacity to bind to diverse biological targets underscores the need for comprehensive selectivity profiling. The primary on-target activity of a compound like Regorafenib is the inhibition of tumor-related kinases such as VEGF, PDGF, and FGF receptors. acs.org However, the demonstrated high affinity of other picolinamides for serotonin receptors indicates that careful structural modification is necessary to ensure target selectivity and avoid potential side effects stemming from off-target interactions. unisi.itresearchgate.net

| Compound | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | 5-HT₂₋ Receptor |

|---|---|---|---|

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | 0.046 | N/A | N/A |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3b) | 53.2 | 0.0224 | N/A |

| N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)ethyl)picolinamide (3s) | N/A | N/A | 0.8 |

| N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide (3c) | N/A | 9.33 | N/A |

Structure Activity Relationship Sar and Rational Design of 4 Chloro N Ethylpicolinamide Analogues

Systematic Modification of the N-Ethyl Group and its Influence on Activity

Research on aminopyridinol–sorafenib (B1663141) hybrids, which contain an N-methylpicolinamide moiety, demonstrated the critical nature of this group. When the N-methylpicolinamide was replaced with a benzyl (B1604629) group, the effect on potency was notable. tandfonline.com Further modifications revealed that replacing the N-methyl with an N-n-propyl group resulted in an almost complete loss of inhibitory activity. tandfonline.com A compound with a cyclopropyl (B3062369) group showed slightly better results than the n-propyl analogue, but its activity remained low. tandfonline.com This suggests that the size and nature of the N-alkyl substituent are finely tuned for optimal activity, with larger or more flexible alkyl chains being detrimental.

In other contexts, such as Ni-Based complexes for oligomerization processes, the effect of N-alkyl substituents was found to be less significant, although steric hindrance from bulky groups could decrease activity. mdpi.com In the development of kinase inhibitors, replacing an N-benzyl group with N-phenethyl or N-(2-furylmethyl) analogues resulted in a loss of growth inhibition against tested leukemia cell lines, highlighting the specific spatial and electronic requirements of the N-substituent for that particular target. nih.gov

Table 1: Influence of N-Substituent Modification on Biological Activity in a Picolinamide-Containing Series Data synthesized from related research contexts to illustrate SAR principles.

| Compound Series | N-Substituent | Relative Activity/Observation | Reference |

| Aminopyridinol Hybrids | -methyl | Active | tandfonline.com |

| Aminopyridinol Hybrids | -n-propyl | Almost zero inhibitory activity | tandfonline.com |

| Aminopyridinol Hybrids | -cyclopropyl | Slightly better than n-propyl, but low activity | tandfonline.com |

| Aminopyridinol Hybrids | -benzyl | Altered potency compared to N-methyl | tandfonline.com |

| Phenylacetamide Series | -benzyl | Active | nih.gov |

| Phenylacetamide Series | -phenethyl | Inactive up to 20 µM | nih.gov |

| Phenylacetamide Series | - (2-furylmethyl) | Inactive up to 20 µM | nih.gov |

Exploration of Substituents at the Picolinamide (B142947) 4-Position

The 4-position of the picolinamide ring, occupied by a chlorine atom in the parent compound, is a pivotal point for interaction with biological targets and for modulating the electronic properties of the pyridine (B92270) ring. The chloro-substituent often plays a crucial role in achieving high potency and selectivity.

In the development of histone deacetylase (HDAC) inhibitors, the high isoform selectivity for HDAC1 provided by a chloropyridine motif was identified as a valuable design criterion. researchgate.net This suggests that the electronegativity and size of the chlorine atom are important for specific interactions within the enzyme's binding site. The synthesis of sorafenib derivatives also utilized 4-chloropicolinamide as a key intermediate, coupling it with other moieties to generate the final products. researchgate.netclockss.org

Systematic replacement of the 4-chloro group with other halogens (e.g., fluorine, bromine) or with hydrogen would be a standard medicinal chemistry approach to probe the importance of halogen bonding and steric/electronic effects at this position. For example, in a series of N-(chlorophenyl)pyridinecarboxamides, the position of the chloro substituent was shown to influence crystal packing and intermolecular interactions, which can be analogous to interactions in a protein binding pocket. dcu.ie In the design of c-Met inhibitors, a 4-chloropicolinoyl chloride was used as a starting material, which was subsequently converted to ether derivatives at the 4-position, demonstrating that this position is amenable to significant structural changes to target different binding domains. mdpi.com

Table 2: Examples of 4-Position Modifications in Picolinamide Scaffolds Illustrative examples from synthetic and medicinal chemistry literature.

| Parent Scaffold | 4-Position Group | Application/Finding | Reference |

| Picolinamide | -Cl | Key for high HDAC1 isoform selectivity. | researchgate.net |

| Picolinamide | -Cl | Starting material for Sorafenib derivatives. | researchgate.netclockss.org |

| Picolinamide | -Cl | Precursor for VEGFR-2 inhibitors. | drugbank.com |

| Picolinamide | -O-(4-nitrophenyl) | Intermediate in c-Met inhibitor synthesis. | mdpi.com |

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that allows for optimal binding to its target. For picolinamide derivatives, a key conformational feature is the rotation around the amide bond (C-N bond) and the dihedral angle between the pyridine ring and the amide plane.

The presence of substituents can restrict rotation and favor a particular conformation. researchgate.net For picolinamides, intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen can influence planarity and the preferred conformation. dcu.ie However, studies on N-acylhydrazone derivatives have shown that steric hindrance from ortho-substituents can lead to decoplanarization between the aromatic ring and the carbonyl group, which in turn increases the rotational barrier of the amide bond. mdpi.com This conformational restriction can be a deliberate design strategy to lock a molecule into a more active shape. researchgate.net

Computational modeling and NMR spectroscopy are powerful tools for studying these conformational preferences. beilstein-journals.org For instance, potential energy surface (PES) conformational analysis can be used to identify global energy minima and transition states, providing a detailed picture of the molecule's dynamic behavior. dcu.ie Understanding the energy barriers between different conformers is crucial, as a high energy barrier might prevent the molecule from adopting its bioactive conformation upon approaching the target.

Ligand Efficiency and Druggability Assessment in Research Contexts

In modern drug discovery, particularly in fragment-based approaches, potency alone is not the sole indicator of a compound's quality. Ligand efficiency (LE) has emerged as a critical metric for assessing the "druggability" of a scaffold. LE measures the binding energy per non-hydrogen atom, providing an indication of how efficiently a molecule binds to its target. researchgate.net

LE = -RTln(Kᵢ) / N (where N is the number of heavy atoms)

Picolinamide-based inhibitors have been noted for their high ligand efficiency. researchgate.netbaudlab.co.uk Compounds with high LE are considered attractive starting points because they form high-quality interactions with the target, offering a solid foundation for optimization without leading to excessively large and non-drug-like molecules. researchgate.netmdpi.com

Design Principles for Enhanced Potency and Selectivity

Based on the SAR data from 4-chloro-N-ethylpicolinamide and related series, several key design principles can be formulated to guide the development of analogues with enhanced potency and selectivity.

Target Unique Structural Features: A primary strategy for achieving high selectivity is to design ligands that exploit unique structural differences between the binding sites of related proteins. For example, targeting a specific bulge in the ATP-binding pocket of PIM kinases with substituted 7-azaindoles (a bioisostere of the picolinamide scaffold) led to potent and selective inhibitors. nih.gov

Optimize the 4-Position Substituent: The 4-chloro group is often critical for activity and selectivity. researchgate.net Probing this position with other halogens or small, electron-withdrawing groups can fine-tune interactions. Replacing it with larger linkers can also be used to access adjacent binding pockets, as demonstrated in the design of c-Met inhibitors. mdpi.com

Judiciously Modify the N-Alkyl Group: The N-substituent must be carefully selected. SAR studies indicate a preference for small, compact groups (e.g., methyl, ethyl) over larger, more flexible, or bulkier ones (e.g., n-propyl, benzyl), which can reduce or abolish activity depending on the target. tandfonline.comnih.gov

Employ Conformational Restriction: Reducing the conformational flexibility of the molecule can pre-organize it into its bioactive conformation, leading to an entropic advantage in binding and thus higher potency. researchgate.net This can be achieved by introducing steric elements that restrict rotation around key bonds or by incorporating the scaffold into a more rigid cyclic system.

Maintain High Ligand Efficiency: During optimization, it is crucial to monitor ligand efficiency. Modifications that significantly increase molecular weight without a proportional increase in binding affinity should be avoided. Focusing on improving the quality of interactions rather than simply adding more atoms is a core principle of efficient drug design. mdpi.com

By adhering to these principles, medicinal chemists can rationally navigate the chemical space around the this compound scaffold to develop next-generation compounds with superior therapeutic profiles.

Computational Chemistry Applications in 4 Chloro N Ethylpicolinamide Research

Molecular Docking for Binding Pose Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chloro-N-ethylpicolinamide research, docking studies are instrumental in understanding how this and similar picolinamide (B142947) derivatives interact with their biological targets.

For instance, in the study of picolinamide fungicides that target the cytochrome bc1 complex, molecular docking is employed to elucidate the binding mode of these inhibitors within the Qi-site of the complex. acs.org Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the compound's inhibitory activity. Research on other picolinamide derivatives has also utilized molecular docking to predict binding poses and estimate binding affinities to various protein targets, including acetylcholinesterase and the RNA-binding protein HuR. tandfonline.comnih.gov In one study, the docking of N-(phenylcarbamothioyl)-4-chloro-benzamide, a compound with structural similarities, into the checkpoint kinase 1 receptor showed a favorable plant score, suggesting a strong binding affinity. jppres.com

Table 1: Examples of Molecular Docking Applications in Picolinamide Research

| Compound Class | Target Protein | Key Findings from Docking |

| Picolinamide Fungicides | Cytochrome bc1 complex | Identification of binding modes within the Qi-site. acs.org |

| Picolinamide Derivatives | Acetylcholinesterase | Elucidation of interactions with catalytic and peripheral sites. tandfonline.com |

| N,N-arylalkyl-picolinamide derivatives | RNA-binding protein HuR | Insight into small molecule-protein interactions. nih.gov |

| N-methylpicolinamide-4-thiol derivatives | Aurora-B kinase | Rationalization of kinase inhibitory activity. mdpi.com |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. bnl.gov This method allows researchers to assess the stability of the predicted binding poses obtained from molecular docking. By simulating the movements of atoms and molecules, MD can confirm whether a ligand remains stably bound within the active site of a protein.

In the investigation of picolinamide fungicides, MD simulations are integrated with molecular docking to study the binding mode of inhibitors at the Qi-site of the cytochrome bc1 complex. acs.org These simulations can reveal the flexibility of the ligand and the protein, as well as the persistence of key interactions over a simulated timeframe. Similarly, MD simulations have been used to evaluate the stability of other small molecules, such as N-(phenylcarbamothioyl)-4-chloro-benzamide, in complex with their target receptors, providing confidence in the docking results. jppres.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. wikipedia.org DFT allows for the calculation of various molecular properties, such as charge distribution, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

These calculations are valuable in understanding the intrinsic properties of this compound and its analogs. For example, DFT studies on related picolinamide compounds have been used to analyze vibrational frequencies and predict NMR spectra. researchgate.net The MEP can identify the electrophilic and nucleophilic sites on the molecule, offering insights into its potential interactions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net Furthermore, DFT has been used to analyze the C–H activation reactivity of related metal complexes. rsc.org

Table 2: Application of DFT in Picolinamide Research

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure. researchgate.net |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting interaction sites. researchgate.net |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates intramolecular charge transfer and bonding interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing QSAR models, researchers can predict the activity of new, unsynthesized compounds based on their structural features.

For picolinamide derivatives, QSAR studies can be instrumental in guiding the synthesis of new analogs with improved potency. nih.gov These models are built using a training set of compounds with known activities and then validated using a test set. The models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the desired biological activity. This information helps in prioritizing which novel picolinamide scaffolds to synthesize and test.

Virtual Screening and De Novo Design for Novel Picolinamide Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. plos.org This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of potential lead compounds. For picolinamide research, virtual screening can be used to discover novel scaffolds that may possess the desired biological activity. researchgate.netresearchgate.netcresset-group.com

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. Both virtual screening and de novo design are powerful tools for expanding the chemical space around the picolinamide core, leading to the discovery of new and potentially more effective compounds. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. nih.gov In silico ADME prediction tools are used to estimate the pharmacokinetic profile of a compound before it is synthesized, saving time and resources. nih.govjonuns.com

For research compounds like this compound and its derivatives, these predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism. jonuns.com Parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated using various computational models. nih.gov This information is crucial for guiding the optimization of lead compounds to achieve a desirable pharmacokinetic profile.

Emerging Research Applications and Therapeutic Potential of 4 Chloro N Ethylpicolinamide and Its Derivatives

Potential as Immunomodulatory Agents (e.g., CCR5 Antagonism, IDO/TDO Inhibition)

The immunomodulatory potential of compounds structurally related to 4-Chloro-N-ethylpicolinamide is a significant area of research. A key focus has been the inhibition of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a crucial role in immune tolerance, particularly in the context of cancer. google.comekb.eg Overexpression of IDO1 and TDO in tumor cells leads to the depletion of L-tryptophan and the accumulation of its metabolites, creating an immunosuppressive microenvironment that allows tumors to evade the immune system. google.comekb.eg

Research has led to the development of potent and selective IDO inhibitors. For instance, a non-toxic oxadiazolohydroxyamidine based compound has been shown to be a competitive inhibitor of human IDO (hIDO) with an IC50 of 67 nM, while being inactive against the related enzyme TDO. sigmaaldrich.com This selective inhibition leads to a decrease in kynurenine (B1673888) levels and has been shown to suppress tumor growth in animal models. sigmaaldrich.com The recognition that inhibiting both IDO1 and TDO could be beneficial has spurred the search for dual inhibitors as a promising therapeutic strategy against cancer. google.comekb.eg

Another avenue of immunomodulation involves the antagonism of chemokine receptors like CCR5. CCR5 is a major coreceptor for the entry of macrophage-tropic (R5) HIV-1 into host cells. nih.gov Individuals with a nonfunctional CCR5 receptor due to a genetic deletion are resistant to R5 HIV-1 infection, making CCR5 an attractive therapeutic target. nih.gov Small-molecule, nonpeptide CCR5 antagonists have been developed that potently inhibit R5 HIV-1 replication. nih.gov For example, TAK-779 was identified as a potent and specific CCR5 antagonist, inhibiting the binding of chemokines like RANTES to CCR5-expressing cells with high affinity. nih.gov Furthermore, CCR5 signaling is implicated in the tumor microenvironment of classic Hodgkin lymphoma, where it contributes to the recruitment of immune cells and tumor growth. nih.gov Antagonism of CCR5 has been shown to inhibit these interactions and reduce tumor growth in preclinical models. nih.gov

The table below summarizes key findings related to immunomodulatory agents.

| Compound Class/Name | Target | Key Findings |

| Oxadiazolohydroxyamidine derivative | IDO1 | Potent and selective competitive inhibitor of hIDO (IC50 = 67 nM); suppresses tumor growth in mice. sigmaaldrich.com |

| TAK-779 | CCR5 | Potent and specific nonpeptide antagonist; inhibits R5 HIV-1 replication at nanomolar concentrations. nih.gov |

| Maraviroc | CCR5 | Inhibits Hodgkin lymphoma microenvironment interactions and xenograft growth. nih.gov |

Development in Antimicrobial and Antifungal Research

Derivatives of chloro-substituted aromatic compounds have demonstrated notable antimicrobial and antifungal activities. Research in this area has explored various structural scaffolds to identify potent agents against a range of pathogens, including drug-resistant strains.

One study reported the synthesis of novel sulfonamide derivatives, including 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide, and evaluated their in vitro antimicrobial activity against several bacterial strains. nih.gov Among the synthesized compounds, certain derivatives showed significant activity against E. coli, B. subtilis, B. licheniformis, and B. linen. nih.gov For example, 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide exhibited the highest activity with minimum inhibitory concentrations (MIC) of 50, 100, and 150 µg/mL against E. coli, B. licheniformis, and B. linen, respectively. nih.gov

In the realm of antifungal research, esters derived from 4-chlorocinnamic acid have been investigated for their activity against various Candida species. nih.gov A study involving twelve such esters revealed that while most showed some level of antifungal bioactivity, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were particularly potent, with MIC values of 0.13 and 0.024 μmol/mL, respectively. nih.gov Molecular docking studies suggested that these esters may act by inhibiting the enzyme 14α-demethylase. nih.gov

Furthermore, 2-chloro-N-phenylacetamide has been identified as a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. scielo.br This compound inhibited all tested strains of C. albicans and C. parapsilosis with MIC values ranging from 128 to 256 µg/mL and also demonstrated significant inhibition of biofilm formation. scielo.br

The table below presents a summary of the antimicrobial and antifungal research findings.

| Compound/Derivative Class | Target Organisms | Key Findings |

| Sulfonamide derivatives | E. coli, B. subtilis, B. licheniformis, B. linen | 4-methyl-N-(2-nitrophenyl) benzene sulfonamide showed maximum activity with MICs of 50-150 µg/mL. nih.gov |

| 4-chlorocinnamic acid esters | Candida species | Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were the most potent antifungal agents. nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida spp. | Exhibited fungicidal and antibiofilm activity with MICs of 128-256 µg/mL. scielo.br |

| Deoxytylophorinine derivatives | Human cancer cell lines | Showed profound anti-cancer activities in vitro. plos.org |

| Chlorophyll derivatives | S. aureus, E. coli, C. albicans | Demonstrated antimicrobial effect in photodynamic therapy. mdpi.com |

| Punicalagin | Candida species | Showed promising antifungal activity. mdpi.com |

Application as Anticancer Leads and Related Mechanisms

The search for novel anticancer agents has led to the investigation of various chemical structures, including derivatives of picolinamide (B142947). A study focused on the synthesis and evaluation of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives against different tumor cell lines. mdpi.com These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. mdpi.com One of the most potent analogs, compound 5q, demonstrated broad-spectrum antiproliferative activity and significantly inhibited colon cancer growth in vivo, with suppression rates ranging from 70% to 90%. mdpi.com The anticancer effects of this compound were associated with the inhibition of angiogenesis and the induction of apoptosis in cancer cells. mdpi.com

The mechanisms by which such compounds exert their anticancer effects are diverse. Some natural products and their synthetic derivatives, like phenanthroindolizidine alkaloids, have shown profound anti-cancer activities. plos.org These compounds can interact with DNA and RNA, blocking transcription processes. plos.org Further studies on derivatives of deoxytylophorinine revealed that potent compounds could down-regulate the expression of key proteins in cell signaling pathways, such as phospho-Akt, Akt, phospho-ERK, and ERK, in A549 lung cancer cells. plos.org They also led to a decrease in the expression of cell cycle-related proteins like cyclin A, cyclin D1, and CDK2, resulting in an arrest of the cell cycle in the S-phase. plos.org

Antibiotics have also been repurposed as anticancer agents, exhibiting mechanisms that include the induction of apoptosis and cell cycle arrest. mdpi.com For example, gentamicin (B1671437) has been shown to increase apoptosis and reduce the proliferation of gastric cancer cells by upregulating the expression and activity of acid sphingomyelinase. mdpi.com

The table below summarizes the research on anticancer applications.

| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action | Key Findings |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 (colon) | Inhibition of angiogenesis, induction of apoptosis | Compound 5q showed significant in vivo tumor growth inhibition (70-90%). mdpi.com |

| Deoxytylophorinine derivatives | A549 (lung) | Down-regulation of Akt/ERK signaling pathways, S-phase cell cycle arrest | Potent compounds effectively inhibited cancer cell growth. plos.org |

| Gentamicin (antibiotic) | Gastric cancer cells | Upregulation of acid sphingomyelinase, induction of apoptosis | Reduced proliferation of cancer cells. mdpi.com |

Utility in Agrochemicals, particularly as Insecticides and Fungicides

Picolinamide and its derivatives have found significant application in the agrochemical industry, particularly as active ingredients in pesticides, which encompass insecticides and fungicides. nih.govcornell.edu These compounds are designed to control a wide range of pests and plant pathogens that can cause significant damage to crops. nih.gov

In the realm of fungicides, neopicolinamide derivatives are being developed to control a broad spectrum of plant pathogens. nih.gov For example, florylpicoxamid (B6595160) is a neopicolinamide fungicide under development that is presumed to be a QiI (Quinone inside Inhibitor) fungicide. nih.gov It has shown efficacy against pathogens such as Septoria spp., powdery mildew, and Botrytis spp. nih.gov Another example is pyribencarb, a benzyl (B1604629) carbamate-type fungicide that is effective against a wide range of plant pathogenic fungi, including gray mold and stem rot. nih.gov

As for insecticides, several nicotinic insecticides, which act on the nicotinic acetylcholine (B1216132) receptors of insects, have been brought to market. nih.gov Additionally, diamide (B1670390) insecticides represent another important class, with several compounds either on the market or under development. nih.gov The development of modern agrochemicals is a complex process that involves extensive toxicological evaluation to ensure the safety of non-target organisms and the environment. researchgate.net

The table below provides a summary of the utility of picolinamide derivatives in agrochemicals.

| Agrochemical Class | Target | Examples | Key Features |

| Neopicolinamide Fungicides | Fungal plant pathogens (Septoria spp., powdery mildew, Botrytis spp.) | Florylpicoxamid | Broad-spectrum control of pathogens. nih.gov |

| Benzyl Carbamate Fungicides | Fungal plant pathogens (gray mold, stem rot) | Pyribencarb | Effective against a wide range of fungi. nih.gov |

| Nicotinic Insecticides | Insect pests | Flupyrimin, Triflumezopyrim | Act on nicotinic acetylcholine receptors. nih.gov |

| Diamide Insecticides | Insect pests | Cyantraniliprole, Tetraniliprole | Important class of modern insecticides. nih.gov |

Radiopharmaceutical Development and Imaging Agents (e.g., Positron Emission Tomography Ligands)

The development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging is a rapidly advancing field, with a focus on creating agents that can specifically target and visualize biological processes and diseases at the molecular level. mdpi.com A radiopharmaceutical consists of a vehicle molecule (ligand) that binds to a specific target and a radionuclide that emits radiation for imaging. mdpi.com

An ideal PET imaging agent should possess high specificity and affinity for its target, low toxicity, stability, and rapid clearance from non-target tissues. mdpi.com Small molecules are often well-suited for this purpose as their structure allows for radiolabeling with isotopes like fluorine-18 (B77423) (¹⁸F). thno.org

Copper-64 (⁶⁴Cu) is another radionuclide that has gained attention for PET imaging due to its favorable half-life of 12.8 hours and its decay properties, which allow for both diagnostic imaging and targeted radiotherapy. iaea.org It can be stably attached to various targeting molecules, such as peptides and antibodies. iaea.org ⁶⁴Cu-labeled compounds have been developed to target hypoxic regions in tumors. mdpi.com